Sulfamethoxazole-NO (hydrate) is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is primarily utilized in conjunction with trimethoprim for treating various bacterial infections, including those affecting the urinary tract, respiratory system, and gastrointestinal tract. Sulfamethoxazole functions by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production in bacteria.
Sulfamethoxazole was first synthesized in the 1940s and has since been widely used in clinical settings. It is derived from sulfanilamide and is characterized by its structural similarity to para-aminobenzoic acid, which allows it to competitively inhibit the enzyme dihydropteroate synthase in bacteria.
Sulfamethoxazole is classified as a sulfonamide antibiotic. It belongs to the broader category of antibacterial agents and is often combined with trimethoprim to enhance its efficacy against a wider range of bacterial pathogens.
The synthesis of sulfamethoxazole typically involves a multi-step chemical process that begins with the reaction of sulfanilamide with 5-methylisoxazole-3-carboxylic acid. This reaction is facilitated by various reagents under controlled conditions to yield sulfamethoxazole.
The molecular formula of sulfamethoxazole is . Its structure includes a sulfonamide group attached to a substituted isoxazole ring.
Sulfamethoxazole undergoes several chemical reactions, primarily involving its functional groups:
Sulfamethoxazole exerts its antibacterial effect by mimicking para-aminobenzoic acid, a substrate necessary for the synthesis of folic acid in bacteria.
Studies have shown that sulfamethoxazole combined with trimethoprim significantly reduces bacterial resistance development compared to using either drug alone .
The compound's stability under various pH conditions has been studied extensively, indicating that it maintains efficacy across a range of physiological environments .
Sulfamethoxazole-NO (hydrate) has several important applications:
Sulfamethoxazole-NO hydrate (SMX-NO hydrate; Chemical name: N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide hydrate) represents a chemically modified derivative of the sulfonamide antibiotic sulfamethoxazole (SMX). Structurally, SMX consists of a sulfanilamide core (4-aminobenzenesulfonamide) linked to a 5-methylisoxazole moiety at the N1 position [4] [9]. SMX-NO hydrate emerges through the bioactivation of SMX, specifically via the oxidation of its aromatic primary amine group (–NH₂) to a nitroso functional group (–NO) (Fig. 1) [8] [9].
Table 1: Structural Comparison of SMX and SMX-NO Hydrate
Structural Feature | Sulfamethoxazole (SMX) | Sulfamethoxazole-NO Hydrate (SMX-NO) |
---|---|---|
Parent Core | Benzenesulfonamide | Benzenesulfonamide |
N1 Substituent | 5-methylisoxazol-3-yl | 5-methylisoxazol-3-yl |
C4 Functional Group | –NH₂ (Amino group) | –NO (Nitroso group) |
Hydration State | Anhydrous | Monohydrate (C₁₀H₁₁N₃O₅S·H₂O) |
Molecular Weight | 253.28 g/mol | 301.28 g/mol |
Key Reactivity | Low | High (Electrophilic nitroso group) |
This structural alteration confers distinct electronic and steric properties: The nitroso group introduces significant electrophilicity, enabling covalent adduction with nucleophilic residues (e.g., cysteine thiols or lysine amines) in biomolecules. The hydrate form stabilizes the reactive nitroso compound in aqueous environments [8] [9]. Unlike SMX, which relies on competitive inhibition of dihydropteroate synthase for antibacterial activity, SMX-NO’s significance lies in its immunopharmacological interactions rather than direct antimicrobial effects [5] [7].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3